

# Valspodar in Patient-Derived Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical cancer research. These models more accurately recapitulate the heterogeneity and microenvironment of patient tumors compared to traditional cell line-derived xenografts. **Valspodar** (PSC 833), a potent, non-immunosuppressive cyclosporine D analog, is a second-generation inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR). This document provides detailed application notes and protocols for the utilization of **Valspodar** in PDX models to investigate and overcome chemotherapy resistance.

## Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. **Valspodar** competitively binds to P-gp, inhibiting its function and restoring the cytotoxic effects of co-administered anticancer drugs.





Click to download full resolution via product page

Caption: P-gp Inhibition by Valspodar

# **Quantitative Data from Preclinical Studies**

The following tables summarize quantitative data from preclinical studies investigating the efficacy of **Valspodar** in combination with chemotherapeutic agents in mouse models. While these studies primarily utilized cell line-derived xenografts, the data provide a strong rationale and starting point for designing experiments in PDX models.

Table 1: Effect of Valspodar on Intracellular Drug Concentration



| Chemother apy Agent | Cancer<br>Model                              | Valspodar<br>Dose        | Route         | Increase in<br>Intracellular<br>Drug<br>Concentrati<br>on     | Reference |
|---------------------|----------------------------------------------|--------------------------|---------------|---------------------------------------------------------------|-----------|
| Daunorubicin        | Pgp-positive<br>AML (in vivo<br>in patients) | 10 mg/kg/24h<br>infusion | IV            | 52% increase<br>in AUC ratio<br>(leukemic<br>cells/plasma)    | [1][2]    |
| Mitoxantrone        | MDA-MB-<br>435mdr<br>xenograft               | Not specified            | Not specified | Increased<br>accumulation<br>to 94% of<br>wild-type<br>tumors |           |
| Paclitaxel          | Mouse brain                                  | Not specified            | Not specified | ~10-fold<br>increase in<br>brain<br>paclitaxel<br>levels      | [3]       |

Table 2: Efficacy of Valspodar in Combination Therapy in Xenograft Models



| Chemoth<br>erapy<br>Agent       | Cancer<br>Model                                    | Valspoda<br>r Dose                                  | Chemoth<br>erapy<br>Dose                              | Route            | Tumor<br>Growth<br>Inhibition                                     | Referenc<br>e |
|---------------------------------|----------------------------------------------------|-----------------------------------------------------|-------------------------------------------------------|------------------|-------------------------------------------------------------------|---------------|
| Paclitaxel                      | Refractory<br>Ovarian<br>Carcinoma                 | 5 mg/kg<br>qid x 12<br>doses                        | 70 mg/m²                                              | Oral/IV          | Limited activity                                                  | [4]           |
| Doxorubici<br>n &<br>Paclitaxel | Refractory<br>Malignanci<br>es                     | 5 mg/kg<br>qid x 12<br>doses                        | Dox: 12.5<br>mg/m²,<br>Pac: 70<br>mg/m²               | Oral/IV          | 5 partial, 2<br>minor<br>remissions                               | [5]           |
| Paclitaxel<br>&<br>Carboplatin  | Ovarian<br>Cancer<br>PDX                           | Not<br>specified in<br>direct<br>Valspodar<br>study | Paclitaxel:<br>15 mg/kg,<br>Carboplatin<br>: 50 mg/kg | IP               | Significant<br>decrease<br>in tumor<br>weight<br>(chemo<br>alone) | [6]           |
| Doxorubici<br>n                 | Doxorubici<br>n-resistant<br>Osteosarco<br>ma PDOX | Not<br>specified in<br>direct<br>Valspodar<br>study | Not<br>specified                                      | Not<br>specified | Combinatio n of CDK4/6 and mTOR inhibitors reduced tumor volume   | [7]           |

# **Experimental Protocols**

# Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.





Click to download full resolution via product page

Caption: PDX Establishment Workflow

### Materials:

- Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
- Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.



- Sterile surgical instruments (scalpels, forceps, scissors).
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
- Wound closure materials (e.g., surgical clips or sutures).
- Sterile PBS and petri dishes.

#### Procedure:

- Tumor Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile
  conditions. Transport the tissue to the laboratory in a sterile container with collection medium
  on ice. The time from tissue collection to implantation should be minimized, ideally within 2-4
  hours.
- Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS
  to remove any blood clots or necrotic tissue. Mince the tumor into small fragments of
  approximately 2-3 mm<sup>3</sup>.
- Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol.
   Shave and sterilize the implantation site on the flank of the mouse.
- Implantation: Make a small incision (approximately 5 mm) in the skin. Using forceps, create a subcutaneous pocket. Insert one tumor fragment into the pocket.
- Wound Closure: Close the incision with surgical clips or sutures.
- Post-operative Care and Monitoring: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines. Monitor the mice regularly for tumor growth by caliper measurements (tumor volume = (length x width²)/2).
- Passaging: When the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize
  the mouse and aseptically excise the tumor. Process the tumor as described in step 2 and
  implant fragments into new recipient mice for cohort expansion. A portion of the tumor can be
  cryopreserved for future use.





# Protocol 2: In Vivo Efficacy Study of Valspodar and Chemotherapy in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate the combination of **Valspodar** and a chemotherapeutic agent in established PDX models.





Click to download full resolution via product page

Caption: In Vivo Efficacy Study Workflow

Materials:



- Established PDX-bearing mice with tumor volumes of 100-200 mm<sup>3</sup>.
- Valspodar (formulated for in vivo administration, e.g., in a microemulsion or other suitable vehicle).
- Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) formulated for in vivo administration.
- Vehicle control for both Valspodar and the chemotherapeutic agent.
- Dosing equipment (e.g., gavage needles, syringes).

#### Procedure:

- Cohort Establishment: Once PDX tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (typically n=8-10 mice per group).
  - Group 1: Vehicle control
  - Group 2: Chemotherapy agent alone
  - Group 3: Valspodar alone
  - Group 4: Valspodar + Chemotherapy agent
- Dosing Regimen:
  - Valspodar: A typical oral dose for Valspodar in mice is 10 mg/kg.[8] It is often administered 1-2 hours prior to the chemotherapeutic agent to ensure maximal P-gp inhibition. The dosing frequency will depend on the experimental design but can be daily or intermittent.
  - Chemotherapy: The dose of the chemotherapeutic agent should be carefully determined.
     Due to Valspodar's inhibition of P-gp and potential effects on drug metabolism (e.g., via CYP3A4), the dose of the co-administered drug may need to be reduced to avoid toxicity.
     [2][9] For example, when combined with Valspodar, paclitaxel doses in clinical trials were reduced.
     [2] A pilot dose-finding study in the specific PDX model is recommended.



- Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for Valspodar, intravenous or intraperitoneal for chemotherapy).
- Monitoring:
  - Measure tumor volume with calipers 2-3 times per week.
  - Record body weight 2-3 times per week as an indicator of toxicity.
  - Observe mice daily for any clinical signs of distress.
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>), after a fixed duration, or if signs of excessive toxicity are observed.
- Data Analysis:
  - Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
  - Analyze survival data using Kaplan-Meier curves.
  - At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

## Conclusion

The use of **Valspodar** in patient-derived xenograft models provides a powerful tool to study and potentially overcome multidrug resistance in a clinically relevant setting. The protocols provided herein offer a framework for researchers to design and execute robust preclinical studies. Careful consideration of dosing and potential toxicities is crucial for the successful implementation of these experiments. The insights gained from such studies can significantly contribute to the development of more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. A Phase I trial of the ABCB1 inhibitor, oral valspodar, in combination with paclitaxel in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valspodar: current status and perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibition using valspodar (PSC-833) does not improve outcomes for patients younger than age 60 years with newly diagnosed acute myeloid leukemia: Cancer and Leukemia Group B study 19808 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I trial of liposomal doxorubicin, paclitaxel and valspodar (PSC-833), an inhibitor of multidrug resistance. [epistemonikos.org]
- To cite this document: BenchChem. [Valspodar in Patient-Derived Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684362#valspodar-application-in-patient-derived-xenograft-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com